molecular formula C14H21ClN2O B247958 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide

3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide

Cat. No. B247958
M. Wt: 268.78 g/mol
InChI Key: ICIIBICAIVAEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in the field of medicine. It was first synthesized in 1957 and has since been used for various medical procedures.

Mechanism of Action

3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. It also affects the potassium channels, which prolongs the duration of the anesthetic effect.
Biochemical and Physiological Effects
3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide has both biochemical and physiological effects. It blocks the pain signals by inhibiting the sodium channels, which results in a loss of sensation in the affected area. 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide also affects the cardiovascular system by decreasing the heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide has several advantages for lab experiments. It is a potent local anesthetic that provides long-lasting pain relief. 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide is also relatively safe and has a low risk of toxicity. However, 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide has limitations for lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide research. One area of interest is the development of new formulations that provide longer-lasting pain relief. Another area of research is the investigation of 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide's potential for use in the treatment of chronic pain conditions. Additionally, the development of new synthesis methods for 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide could improve its availability and reduce its cost.
Conclusion
In conclusion, 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide is a local anesthetic drug that has been extensively studied for its medical applications. It works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide has several advantages for lab experiments, including its potency and safety. However, it also has limitations, including its cost and limited availability. There are several future directions for 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide research, including the development of new formulations and synthesis methods, and investigation of its potential for use in chronic pain conditions.

Synthesis Methods

3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide is synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with butylmagnesium bromide to form 4-chlorophenylbutanol. This intermediate is then reacted with methylamine to form N-methyl-4-chlorophenylbutan-2-amine, which is then reacted with propionyl chloride to form 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide.

Scientific Research Applications

3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide has been extensively studied for its medical applications. It is commonly used as a local anesthetic in various medical procedures, including surgery, dental procedures, and obstetrics. 3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide is also used for pain management in chronic conditions such as cancer.

properties

Product Name

3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide

InChI

InChI=1S/C14H21ClN2O/c1-3-4-10-17(2)11-9-14(18)16-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)

InChI Key

ICIIBICAIVAEDM-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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